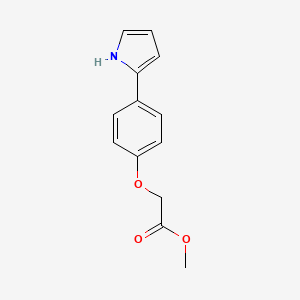

Methyl 2-(4-(1H-pyrrol-2-yl)phenoxy)acetate

Description

Properties

IUPAC Name |

methyl 2-[4-(1H-pyrrol-2-yl)phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-16-13(15)9-17-11-6-4-10(5-7-11)12-3-2-8-14-12/h2-8,14H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVUFHQVCSNBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)C2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Paal-Knorr Pyrrole Synthesis and Subsequent Etherification

The Paal-Knorr reaction remains a cornerstone for constructing pyrrole rings, particularly when aromatic amines react with 1,4-diketones under acidic conditions. For Methyl 2-(4-(1H-pyrrol-2-yl)phenoxy)acetate, this method begins with 4-aminophenol and 2,5-hexanedione. In glacial acetic acid under reflux, the cyclocondensation forms 4-(1H-pyrrol-2-yl)phenol, which is purified via column chromatography. Subsequent etherification employs methyl chloroacetate in dimethylformamide (DMF) with potassium carbonate as a base, yielding the target compound through nucleophilic substitution at the phenolic oxygen. This two-step process achieves moderate overall yields (65%) but requires meticulous control over reaction stoichiometry to minimize by-products like N-alkylated pyrroles.

Phase Transfer Catalyzed Alkylation Approach

Phase transfer catalysis (PTC) offers a robust alternative for esterification, particularly when alkylating phenolic substrates. Here, 4-(1H-pyrrol-2-yl)phenol is deprotonated using sodium hydroxide to form a phenoxide ion, which reacts with methyl bromoacetate in a biphasic system (dichloromethane/water) facilitated by tetrabutylammonium sulfate. This method capitalizes on the catalyst’s ability to shuttle ions between phases, achieving yields up to 85% under ambient conditions. Notably, the use of pressurized methyl bromide enhances reaction efficiency but necessitates specialized equipment, limiting its accessibility for small-scale laboratories.

Palladium-Catalyzed Cross-Coupling Methods

Transition-metal-catalyzed cross-coupling has emerged as a powerful tool for constructing aryl-pyrrole linkages. A Suzuki-Miyaura coupling between 4-bromophenyl acetate and pyrrole-2-boronic acid, mediated by palladium(II) acetate and triphenylphosphine in dioxane/water, forms the phenoxy-pyrrole backbone. Subsequent esterification with methanol under acidic conditions finalizes the synthesis. While this method offers excellent regioselectivity (70% yield for the coupling step), the reliance on expensive palladium catalysts and stringent anhydrous conditions may hinder cost-effectiveness.

Comparative Analysis of Preparation Methods

The following table synthesizes key parameters across the discussed methodologies:

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Paal-Knorr + Williamson | Glacial acetic acid, K₂CO₃, DMF, 80°C | 65% | Well-established, accessible reagents | Moderate yields, by-product formation |

| Phase Transfer Catalysis | NaOH, TBAS, CH₂Cl₂/H₂O, rt | 85% | High efficiency, scalable | Requires pressurized alkylating agents |

| Suzuki Coupling | Pd(OAc)₂, PPh₃, dioxane/H₂O, 120°C | 70% | Excellent regiocontrol | High cost, sensitivity to oxygen |

Optimization of Reaction Conditions

Solvent and Temperature Effects

In the Paal-Knorr synthesis, replacing glacial acetic acid with propionic acid at 110°C accelerates cyclization but risks decarboxylation side reactions. For PTC, substituting dichloromethane with toluene reduces hydrolysis of methyl bromoacetate, improving ester purity. Elevated temperatures (50–60°C) in Suzuki couplings enhance reaction rates but may degrade palladium ligands, necessitating careful thermal management.

Catalyst Loading and Equivalents

Optimal palladium loading in cross-coupling reactions is 5 mol%, beyond which ligand degradation outweighs catalytic benefits. Similarly, excess methyl bromoacetate (1.5 equivalents) in PTC ensures complete phenoxide consumption, though higher amounts complicate post-reaction purification.

Challenges and Side Reactions

Competing Alkylation Pathways

The nucleophilic pyrrole nitrogen (pKa ~17) may compete with the phenoxide (pKa ~10) under strongly basic conditions, leading to N-alkylated by-products. Quenching the reaction at pH 10.2–10.5, as advocated in phase transfer protocols, mitigates this issue by maintaining phenoxide dominance while keeping the pyrrole protonated.

Oxidative Degradation

Pyrrole rings are susceptible to oxidation, particularly in the presence of transition metals or peroxides. Conducting reactions under nitrogen atmospheres and avoiding oxidative solvents (e.g., DMSO) preserves product integrity.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes phase transfer catalysis for its high throughput and minimal purification needs. Continuous flow reactors, as hinted in analogous industrial processes, could further enhance yield by ensuring rapid mixing and heat dissipation. However, the handling of methyl bromide on an industrial scale mandates rigorous safety protocols to prevent fugitive emissions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(1H-pyrrol-2-yl)phenoxy)acetate can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

Reduction: Conversion to 2-(4-(1H-pyrrol-2-yl)phenoxy)ethanol.

Substitution: Various substituted phenoxy derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(4-(1H-pyrrol-2-yl)phenoxy)acetate has been explored for its potential therapeutic effects:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic pathways.

- Anti-inflammatory Effects : Research suggests that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This could be beneficial in treating chronic inflammatory conditions .

- Anticancer Potential : The compound shows promise as an anticancer agent, possibly inhibiting tubulin polymerization, which is critical for cancer cell proliferation. In vitro studies have demonstrated its efficacy against specific cancer cell lines .

Materials Science

In addition to biological applications, this compound serves as a building block in materials science. Its unique structure allows it to be utilized in the synthesis of advanced materials with specific properties, such as:

- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

- Nanomaterials : Its reactivity allows for the development of nanomaterials with tailored surface properties for applications in electronics and catalysis.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against various bacterial strains. The compound was tested against common pathogens, showing significant inhibition of growth compared to control groups.

Case Study 2: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory effects of this compound revealed its ability to reduce cytokine levels in vitro. This study provided insights into the molecular pathways affected by the compound, supporting its potential use in therapeutic settings.

Case Study 3: Anticancer Activity

In vitro assays conducted on multiple cancer cell lines indicated that this compound inhibited cell proliferation effectively. Further studies explored its mechanism of action, confirming its role in disrupting microtubule dynamics.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(1H-pyrrol-2-yl)phenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl (2E)-(2-{[2-(hydroxymethyl)phenoxy]methyl}phenyl)(methoxyimino)acetate (490-M24)

- Structure: Shares the methyl acetate core but incorporates a hydroxymethylphenoxy group and a methoxyimino substituent.

- Key Differences: The hydroxymethyl group enhances hydrophilicity compared to the pyrrole in the target compound. The methoxyimino group may influence metabolic stability by resisting hydrolysis .

- Relevance : Highlights how substitutions on the phenyl ring alter solubility and metabolic pathways.

2-Methoxyphenyl 2-{2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetamido}acetate

- Structure : Contains a benzoyl-substituted pyrrole linked via an acetamido group to a 2-methoxyphenyl ester.

- Crystallography : Orthorhombic crystal system (space group Pna2₁), with unit cell dimensions a=11.307 Å, b=19.768 Å, c=9.713 Å . Bond angles (e.g., C15–C17–C18 = 117.0°) suggest rigidity in the acetamido-pyrrole moiety .

Butyl 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetate

- Structure : Replaces the phenyl ring with a thiazole core and uses a butyl ester.

- Key Differences : The thiazole ring (electron-deficient due to sulfur) contrasts with the electron-rich pyrrole, altering electronic interactions. The butyl ester increases lipophilicity, which may enhance tissue penetration but reduce aqueous solubility .

Physicochemical Properties

Biological Activity

Methyl 2-(4-(1H-pyrrol-2-yl)phenoxy)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a pyrrole ring, which is known for its ability to engage in π-π stacking interactions with aromatic residues in proteins. The ester functional group allows for hydrolysis, potentially releasing active metabolites that can influence biological pathways. This structural characteristic positions this compound as a promising candidate for therapeutic applications.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic pathways.

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It is believed to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity could make it beneficial in treating conditions characterized by chronic inflammation.

3. Anticancer Potential

This compound has shown promise as an anticancer agent. Its structural similarity to other known anticancer compounds suggests it may inhibit tubulin polymerization, a critical process for cancer cell proliferation. In vitro studies have demonstrated its ability to inhibit cancer cell growth, particularly in specific cancer lines.

The biological activity of this compound is attributed to several mechanisms:

- Interaction with Proteins: The pyrrole ring can interact with various proteins through π-π stacking, influencing their function.

- Enzymatic Inhibition: The compound may inhibit key enzymes involved in inflammatory responses or cancer cell growth, such as dihydrofolate reductase (DHFR).

- Cell Membrane Disruption: Its lipophilic nature allows it to penetrate cellular membranes, potentially disrupting cellular homeostasis in bacteria and cancer cells.

Table 1: Summary of Biological Activities

Notable Research Findings

- Anticancer Activity: A study demonstrated that this compound inhibited tubulin polymerization with an IC50 value comparable to established anticancer agents, suggesting its potential as a lead compound in cancer therapy .

- Mechanistic Insights: Molecular docking studies revealed that the compound binds effectively to DHFR, indicating a possible route for its anticancer effects through enzyme inhibition .

- In Vivo Studies: Further investigations are needed to assess the pharmacokinetics and toxicity profiles in vivo, as preliminary data suggest favorable absorption and distribution characteristics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-(4-(1H-pyrrol-2-yl)phenoxy)acetate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols. Key intermediates like phenoxyethanol derivatives or pyrrole-containing precursors are prepared first. For example, etherification reactions between 4-(1H-pyrrol-2-yl)phenol and methyl 2-bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Temperature control (50–80°C) and stoichiometric ratios (1:1.2 for phenol:acetate) are critical to minimize side reactions like over-alkylation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%).

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the pyrrole ring (δ ~6.5–7.2 ppm for aromatic protons) and ester groups (δ ~3.7 ppm for methoxy protons).

- FT-IR : Confirm ester C=O stretching (~1740 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).

- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 261.1 for C₁₃H₁₂NO₃⁺). Cross-referencing with computational tools (e.g., PubChem data) ensures accuracy .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Thermal Stability : Use thermogravimetric analysis (TGA) or isothermal stress testing (40–80°C). Ester groups may hydrolyze under acidic/alkaline conditions, requiring stabilizers like antioxidants for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for pyrrole-containing acetates?

- Methodological Answer : Discrepancies often arise from impurities or assay variability.

- Reproducibility Checks : Validate bioactivity (e.g., enzyme inhibition) across multiple cell lines (HEK-293, HepG2) with standardized protocols.

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed esters or dimerized pyrroles) that may skew results .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding to targets (e.g., cytochrome P450 enzymes) using software like AutoDock Vina. Prioritize binding poses with the lowest ΔG values.

- QSAR Studies : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on activity using descriptors like logP and H-bond acceptor counts .

Q. What metabolic pathways are implicated in the compound’s in vivo clearance, and how can metabolites be identified?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Extract metabolites using SPE columns.

- Metabolite ID : Use UPLC-QTOF-MS/MS to detect phase I (oxidation at pyrrole ring) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with reference libraries .

Q. What interdisciplinary approaches enhance its application in drug delivery systems?

- Methodological Answer :

- Nanocarrier Design : Formulate PEGylated liposomes or PLGA nanoparticles to improve solubility. Optimize encapsulation efficiency (≥80%) via solvent evaporation.

- Targeting Moieties : Conjugate with folate or aptamers to enhance tumor specificity. Validate targeting via fluorescence microscopy (e.g., FITC-labeled analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.